molecular formula C15H12ClNO3 B3017385 (7-Amino-2,3-dihydro-1,4-benzodioxin-6-yl)(4-chlorophenyl)methanone CAS No. 696628-26-9

(7-Amino-2,3-dihydro-1,4-benzodioxin-6-yl)(4-chlorophenyl)methanone

Cat. No. B3017385
CAS RN: 696628-26-9
M. Wt: 289.72
InChI Key: GPGKLDZOHOVEIY-UHFFFAOYSA-N
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Description

“(7-Amino-2,3-dihydro-1,4-benzodioxin-6-yl)(4-chlorophenyl)methanone” is a chemical compound . It is related to a class of compounds that combine sulfonamide and benzodioxane fragments in their framework . These compounds are known for their biological significance and are used in the pharmaceutical industry as antifungal, antimicrobial, anti-inflammatory, and anti-protozoal agents .


Synthesis Analysis

The synthesis of similar compounds has been triggered by the reaction of 1,4-benzodioxane-6-amine with 4-bromobenzenesulfonyl chloride in aqueous alkaline media . This yields a compound which is further treated with different alkyl/aralkyl halides using N,N-dimethylformamide (DMF) as a reaction medium in the presence of lithium hydride (LiH) as a base .


Molecular Structure Analysis

The structures of these synthesized derivatives were confirmed by spectroscopic techniques including IR, 1H NMR, and EI-MS . A significant downfield shift for the C-7 signals, which experienced the ortho effect of the sulfamoyl group on C-6, was observed. The presence of signals at δ 64 ppm were characteristic of C-2 and C-3 and an attribute of the N-(2,3-dihydro-1,4-benzodioxin-6-yl) moiety in the molecule .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds include the reaction of 1,4-benzodioxane-6-amine with 4-bromobenzenesulfonyl chloride in aqueous alkaline media, followed by treatment with different alkyl/aralkyl halides .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis Techniques : Novel compounds including those related to (7-Amino-2,3-dihydro-1,4-benzodioxin-6-yl)(4-chlorophenyl)methanone have been synthesized and characterized using various techniques like UV, IR, NMR, and mass spectrometry. The structural optimization and interpretation of theoretical vibrational spectra have been conducted using density functional theory calculations (Shahana & Yardily, 2020).

Antimicrobial and Anticancer Properties

  • Antimicrobial Activity : Several studies have reported the antimicrobial potential of compounds similar to this compound. These compounds exhibit good to excellent antimicrobial activity (Hafez, El-Gazzar, & Al-Hussain, 2016).
  • Anticancer Activity : Some synthesized compounds have shown higher anticancer activity than reference drugs. This highlights the potential of these compounds in cancer treatment research (Hafez, El-Gazzar, & Al-Hussain, 2016).

Molecular Docking Studies

  • Understanding Compound Interactions : Molecular docking studies are carried out to understand the interactions of these compounds with biological targets, providing insights into their potential therapeutic uses (Shahana & Yardily, 2020).

Anticonvulsant Properties

  • Potential CNS Depressants : Some derivatives have demonstrated central nervous system depressant activity, potential anticonvulsant properties, and a low order of acute toxicity (Butler, Wise, & Dewald, 1984).

Mechanism of Action

While the exact mechanism of action for “(7-Amino-2,3-dihydro-1,4-benzodioxin-6-yl)(4-chlorophenyl)methanone” is not specified in the sources, related compounds have been studied for their potential therapeutic effects on diseases like Alzheimer’s . They are known to inhibit cholinesterase enzymes, which are good agents for treating Alzheimer’s disease .

Safety and Hazards

While specific safety and hazard information for “(7-Amino-2,3-dihydro-1,4-benzodioxin-6-yl)(4-chlorophenyl)methanone” is not available, related compounds have been found to be mildly cytotoxic according to a hemolytic study . Therefore, they might be used as safe antibacterial agents .

Future Directions

The future directions for research on “(7-Amino-2,3-dihydro-1,4-benzodioxin-6-yl)(4-chlorophenyl)methanone” and related compounds could involve further exploration of their potential therapeutic effects on diseases like Alzheimer’s . Additionally, their antibacterial potential could be further investigated .

properties

IUPAC Name

(6-amino-2,3-dihydro-1,4-benzodioxin-7-yl)-(4-chlorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClNO3/c16-10-3-1-9(2-4-10)15(18)11-7-13-14(8-12(11)17)20-6-5-19-13/h1-4,7-8H,5-6,17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPGKLDZOHOVEIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=C(C(=C2)N)C(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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